PFCIC is a fully fluorinated derivative of isopropylcyclohexane, meaning all its hydrogen atoms are replaced with fluorine atoms. It belongs to a class of perfluorinated cycloalkanes (PFCAs) known for their unique properties [].
The significance of PFCIC lies in its potential use as a:
PFCIC possesses a cyclohexane ring structure with all its six carbon atoms bonded to fluorine atoms. An isopropyl group (C3H7) is attached to one of the carbons, where all three hydrogens are also replaced with fluorine atoms, resulting in the formula C₉F₁₈ [].
Key features of its structure include:
Decomposition of PFCIC likely occurs at high temperatures, releasing smaller perfluorinated fragments and potentially hydrogen fluoride (HF) if it breaks down incompletely. The specific breakdown products and conditions would require further investigation.
Currently, there's no scientific research readily available on the specific mechanism of action of PFCIC in biological systems or its interaction with other compounds.